Ethyl 2,3-dicyano-3-phenylpropanoate Ethyl 2,3-dicyano-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 5473-13-2
VCID: VC7980281
InChI: InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
SMILES: CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

Ethyl 2,3-dicyano-3-phenylpropanoate

CAS No.: 5473-13-2

Cat. No.: VC7980281

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,3-dicyano-3-phenylpropanoate - 5473-13-2

Specification

CAS No. 5473-13-2
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name ethyl 2,3-dicyano-3-phenylpropanoate
Standard InChI InChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
Standard InChI Key AJIQVNWYQUEXKT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Ethyl 2,3-dicyano-3-phenylpropanoate belongs to the class of cyanoacrylate esters, with a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Its structure integrates a phenyl group at the β-position relative to the ester functionality, flanked by two cyano groups at the α- and β-carbons. This configuration confers distinct electronic and steric properties, influencing its reactivity and solubility.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
CAS Number796069-31-3
SynonymsNSC 29656, DTXSID40283097
SolubilitySoluble in organic solvents

The compound’s log P (octanol-water) value of 0.4 suggests moderate hydrophobicity, enabling its use in both polar and nonpolar reaction environments . The electron-withdrawing cyano groups enhance its susceptibility to nucleophilic attacks, making it a valuable substrate in condensation reactions.

Synthesis Methodologies and Industrial Production

Modern Industrial Synthesis

A patented innovation (CN1785966A) addresses these limitations by employing dimethyl sulfoxide (DMSO) as a reaction medium and sodium cyanide (NaCN) as a safer cyanide source . The optimized protocol involves:

  • Reaction Setup: Ethyl cyanoacetate, paraformaldehyde (96%), and NaCN are combined in DMSO at 10–30°C for 20 hours.

  • Workup: The mixture is neutralized with hydrochloric acid (pH 4–5), followed by extraction with dichloromethane.

  • Purification: Vacuum distillation yields the final product with >98% purity .

ParameterTraditional MethodImproved Method
Cyanide SourcePotassium Cyanide (KCN)Sodium Cyanide (NaCN)
SolventEthanolDimethyl Sulfoxide (DMSO)
Yield~60%Up to 85%
Purity<95%>98%
ToxicityHigh (KCN)Reduced (NaCN)

The shift to NaCN reduces production costs by 20% and minimizes environmental hazards . DMSO’s high boiling point and solvation capacity enhance reaction efficiency, achieving an 85% yield compared to traditional methods .

Applications in Industrial and Research Contexts

Pesticide Intermediate

Ethyl 2,3-dicyano-3-phenylpropanoate serves as a precursor in synthesizing pyrethroid-like insecticides. Its cyano groups facilitate the formation of heterocyclic structures critical for insect neurotoxin activity . For example, it is a key intermediate in producing cyhalothrin, a broad-spectrum insecticide.

Organic Synthesis

The compound participates in Knoevenagel condensations, a reaction class pivotal for constructing α,β-unsaturated carbonyl compounds . Its dual cyano groups act as electron-withdrawing substituents, stabilizing enolate intermediates and driving condensation with aldehydes or ketones.

Example Reaction:

Ethyl 2,3-dicyano-3-phenylpropanoate+Benzaldehydeamine catalystα,β-Unsaturated Nitrile+H2O\text{Ethyl 2,3-dicyano-3-phenylpropanoate} + \text{Benzaldehyde} \xrightarrow{\text{amine catalyst}} \text{α,β-Unsaturated Nitrile} + \text{H}_2\text{O}

This reactivity is exploited in synthesizing conjugated polymers and pharmaceutical intermediates .

Comparative Analysis with Related Compounds

Ethyl 2,3-Dioxo-3-Phenylpropanoate 2-Hydrazone

This analog (CAS 91087-90-0) replaces cyano groups with oxo and hydrazone functionalities, altering its electronic profile. With a molecular weight of 220.23 g/mol, it demonstrates higher polarity (PSA = 81.75) compared to ethyl 2,3-dicyano-3-phenylpropanoate (PSA = 65.10) . Such differences influence solubility and binding affinities in biological systems.

Malononitrile Derivatives

Malononitrile-based compounds share the dicyano motif but lack the phenyl and ester groups. Their simpler structures limit utility in multi-step syntheses, underscoring ethyl 2,3-dicyano-3-phenylpropanoate’s versatility .

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